methyl 4-({[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate
Description
This compound features a 1H-imidazole core substituted with:
- A carbamoyl methyl group at position 1, where the carbamoyl moiety is further substituted with a (4-methylphenyl)methyl group, contributing to steric bulk and lipophilicity.
- A sulfanyl methyl linkage at position 2, connecting to a methyl benzoate ester. This ester group influences solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-[[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-3-5-17(6-4-16)11-24-21(28)13-26-20(14-27)12-25-23(26)31-15-18-7-9-19(10-8-18)22(29)30-2/h3-10,12,27H,11,13-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRXQMUJNWCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(=O)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Methyl ester group : Enhances solubility and bioavailability.
- Hydroxymethyl group : May contribute to biological activity through hydrogen bonding.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore.
- Sulfanyl group : Often involved in redox reactions, potentially influencing the compound's reactivity.
Molecular Formula
The molecular formula is , indicating a relatively complex structure with multiple functional groups.
Pharmacological Effects
Research indicates that compounds containing imidazole rings often exhibit significant biological activity, including:
- Antimicrobial properties : Some imidazole derivatives are known to inhibit bacterial growth.
- Anticancer activity : Certain structures have shown promise in targeting cancer cells.
- Neuropharmacological effects : Compounds similar to this one may interact with neurotransmitter systems.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar imidazole derivatives. Results indicated that compounds with sulfanyl groups demonstrated enhanced activity against Gram-positive bacteria, suggesting that methyl 4-({[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate may also possess such properties.
Study 2: Anticancer Potential
Another research focused on the anticancer effects of various benzoate derivatives. The findings suggested that modifications in the benzoate structure could lead to increased cytotoxicity against specific cancer cell lines. This implies that our compound might be evaluated for similar effects.
Study 3: Neuropharmacological Impact
Research on imidazole-containing compounds has shown potential benefits in modulating neurotransmitter systems. For instance, certain derivatives have been linked to dopamine receptor activity, which could be relevant for developing treatments for neurological disorders.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Inhibitory effects on Gram-positive bacteria |
| Anticancer Activity | Cytotoxicity against cancer cell lines |
| Neuropharmacological Effects | Potential modulation of neurotransmitter receptors |
Comparison with Similar Compounds
Key Observations:
Thiazole-containing analogs (e.g., ) introduce different electronic properties due to sulfur’s electronegativity.
Ester Group Modifications: The target’s methyl benzoate vs. ethyl butanoate () alters lipophilicity (logP) and hydrolysis rates. Methyl esters are generally more resistant to enzymatic cleavage than ethyl esters.
Sulfanyl vs. Sulfonamide Groups :
- The target’s sulfanyl methyl group may enhance redox activity, whereas sulfonamide derivatives (e.g., ) improve solubility and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
